4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
4-Fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiophene core, a trifluoromethyl group, and a fluorine atom
Mechanism of Action
Target of action
The compound contains a trifluoromethylphenyl group , which is often found in various pharmaceuticals and agrochemicals . .
Mode of action
The mode of action would depend on the specific biological target of the compound. For instance, if the target were an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target were a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a trifluoromethyl group could influence the compound’s binding affinity to its target .
Biochemical pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of a thiophene derivative with an appropriate carboxylic acid derivative. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide, while the fluorine atom can be added using fluorinating agents such as Selectfluor.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiophenes or derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound's unique properties make it valuable in the development of advanced materials and coatings.
Comparison with Similar Compounds
4-Fluoro-N-(3-methylphenyl)-1-benzothiophene-2-carboxamide
4-Fluoro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide
4-Fluoro-N-(3-bromophenyl)-1-benzothiophene-2-carboxamide
Uniqueness: 4-Fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide stands out due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to its analogs. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4NOS/c17-12-5-2-6-13-11(12)8-14(23-13)15(22)21-10-4-1-3-9(7-10)16(18,19)20/h1-8H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEFLCQQRXVZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC=C3S2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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